molecular formula C54H85N13O15S B1671165 Eledoisin CAS No. 69-25-0

Eledoisin

Cat. No.: B1671165
CAS No.: 69-25-0
M. Wt: 1188.4 g/mol
InChI Key: AYLPVIWBPZMVSH-FCKMLYJASA-N
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Safety and Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Peptide-based therapeutics are a new class of highly evolving drugs in the market generating billions of dollars of revenue each year . These peptide drugs exhibit relatively low toxicity, high biological activity, and potential applications for many medical challenges compared to the most conventional drug products . With the emergence of Reference Listed Drugs (RLD) versus generic peptide drugs, strict regulatory measures became a necessity for synthetic peptide drugs to ensure their efficacy and safety .

Biochemical Analysis

Biochemical Properties

Eledoisin interacts with various enzymes and proteins, particularly the tachykinin receptors . It shares a common amidated carboxypeptide sequence with Substance P, Substance K, neuromidin K, and physalaemin . The invariant “Phe7” residue in this compound is probably required for receptor binding .

Cellular Effects

This compound influences cell function by interacting with specific receptors on the cell surface . It has been shown to cause a variety of hemodynamic changes in the heart and circulation . This compound also stimulates extravascular smooth muscle .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, particularly the tachykinin receptors . It is a potent vasodilator and increases capillary permeability .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, studies have investigated the cardiovascular dynamics of this compound in anesthetized dogs .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Rapid intravenous injections of this compound cause short-lasting hypotension . Doses of 0.0004 and 0.002 µg/kg decreased the mean arterial blood pressure, while higher doses reduced the blood pressure significantly .

Metabolic Pathways

It is known that this compound is a member of the tachykinin family of neuropeptides, which are involved in a variety of physiological processes .

Subcellular Localization

Based on its role as a neuropeptide, it is likely that it is localized in the cytoplasm of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eledoisin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is optimized for efficiency and yield. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .

Properties

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPVIWBPZMVSH-FCKMLYJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H85N13O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046926
Record name Eledoisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1188.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-25-0
Record name Eledoisin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eledoisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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